Cas no 2097928-95-3 (1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine)

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine structure
2097928-95-3 structure
商品名:1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
CAS番号:2097928-95-3
MF:C19H22N6S
メガワット:366.483181476593
CID:5469628

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
    • N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine
    • インチ: 1S/C19H22N6S/c1-2-4-15-14(3-1)19(23-12-20-15)25-8-5-13(6-9-25)24-18-17-16(7-10-26-17)21-11-22-18/h7,10-13H,1-6,8-9H2,(H,21,22,24)
    • InChIKey: CQCSCJVOQDEGPY-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2C1=C(N=CN=2)NC1CCN(C2C3=C(CCCC3)N=CN=2)CC1

計算された属性

  • せいみつぶんしりょう: 366.16266590 g/mol
  • どういたいしつりょう: 366.16266590 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • ぶんしりょう: 366.5
  • トポロジー分子極性表面積: 95.1

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6559-6523-10mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
10mg
$79.0 2023-09-08
Life Chemicals
F6559-6523-10μmol
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6559-6523-4mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
4mg
$66.0 2023-09-08
Life Chemicals
F6559-6523-15mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3 90%+
15mg
$89.0 2023-05-10
Life Chemicals
F6559-6523-2mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
2mg
$59.0 2023-09-08
Life Chemicals
F6559-6523-5mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
5mg
$69.0 2023-09-08
Life Chemicals
F6559-6523-1mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
1mg
$54.0 2023-09-08
Life Chemicals
F6559-6523-2μmol
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6559-6523-5μmol
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6559-6523-3mg
1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine
2097928-95-3
3mg
$63.0 2023-09-08

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine 関連文献

1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amineに関する追加情報

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine: A Comprehensive Overview

The compound with CAS No. 2097928-95-3, commonly referred to as 1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, particularly in the development of novel drug candidates for complex diseases such as cancer and central nervous system disorders.

The molecular structure of this compound is characterized by the presence of a 5,6,7,8-tetrahydroquinazolin moiety and a thieno[3,2-d]pyrimidine ring system. These structural elements contribute to its ability to interact with specific biological targets, such as kinases and other enzymes involved in disease pathways. The piperidine ring further enhances its pharmacokinetic properties, making it a versatile scaffold for drug design.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed potential binding affinities with key therapeutic targets, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphatidylinositol 3-Kinase). Such findings underscore the compound's potential as a lead molecule in the development of targeted therapies for cancers driven by these signaling pathways.

In addition to its therapeutic applications, the synthesis of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine has been optimized through green chemistry approaches. Researchers have developed environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents. These methods not only enhance the scalability of production but also align with current sustainability goals in the pharmaceutical industry.

The pharmacokinetic profile of this compound has been extensively studied in preclinical models. Results indicate favorable absorption and bioavailability, which are critical factors for its potential use as an oral medication. Furthermore, preliminary toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutically relevant doses.

Collaborative efforts between academic institutions and pharmaceutical companies have led to the exploration of this compound in early-stage clinical trials. Initial data from these trials are promising, with evidence of tumor regression in preclinical models of solid cancers. These results have sparked interest in further development of this compound as a novel anticancer agent.

In conclusion, 1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with recent research findings on its pharmacological properties and therapeutic potential, positions it as a compelling candidate for future drug development efforts.

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